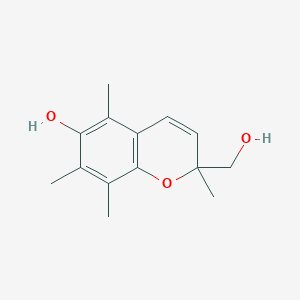
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzopyrans, which are characterized by a fused benzene and pyran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol typically involves the hydroxymethylation of a precursor compound. One common method is the reaction of a suitable benzopyran derivative with formaldehyde in the presence of a base. The reaction conditions often include:
Reagents: Formaldehyde, base (e.g., sodium hydroxide)
Solvent: Aqueous or organic solvent
Temperature: Moderate temperatures (e.g., 25-50°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of 2-formyl-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol or 2-carboxy-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Reduction: Formation of 2-methyl-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and inflammatory signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,7,8-Tetramethyl-2H-1-benzopyran-6-ol: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
2-(Hydroxymethyl)-2H-1-benzopyran-6-ol: Lacks the multiple methyl groups, affecting its steric and electronic properties.
Uniqueness
2-(Hydroxymethyl)-2,5,7,8-tetramethyl-2H-1-benzopyran-6-ol is unique due to the combination of its hydroxymethyl group and multiple methyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
91147-82-9 |
|---|---|
Formule moléculaire |
C14H18O3 |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-2,5,7,8-tetramethylchromen-6-ol |
InChI |
InChI=1S/C14H18O3/c1-8-9(2)13-11(10(3)12(8)16)5-6-14(4,7-15)17-13/h5-6,15-16H,7H2,1-4H3 |
Clé InChI |
DEHQZVZATGLHSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC(O2)(C)CO)C(=C1O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline](/img/structure/B14351953.png)

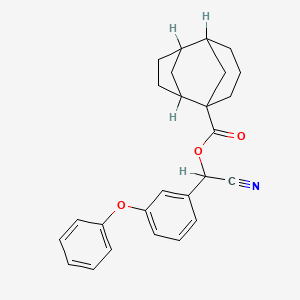
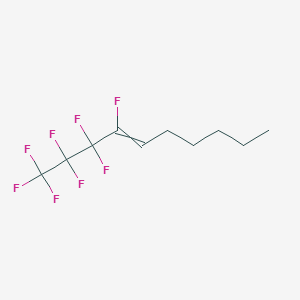
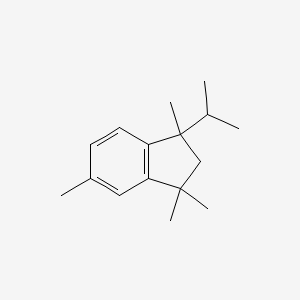

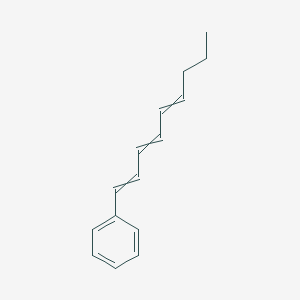
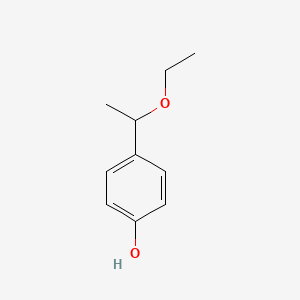
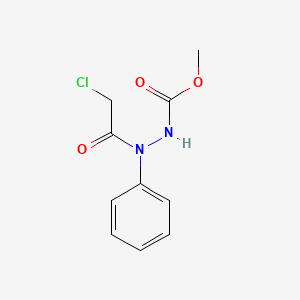
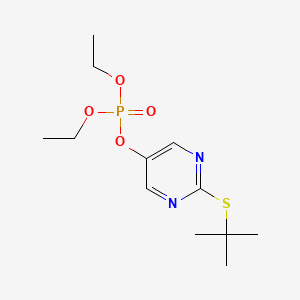
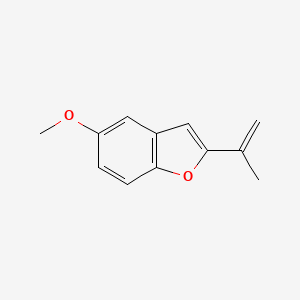
![3-[(2-Hydroxyethyl)sulfanyl]benzene-1,2-diol](/img/structure/B14352043.png)


